molecular formula C10H8BrNO2 B13905422 7-Bromo-6-methoxyisoquinolin-4-ol

7-Bromo-6-methoxyisoquinolin-4-ol

Cat. No.: B13905422
M. Wt: 254.08 g/mol
InChI Key: WEHQTFLOWLQDBE-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyisoquinolin-4-ol is a halogenated isoquinoline derivative characterized by a bromine atom at the 7-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position of the isoquinoline scaffold. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-6-methoxyisoquinolin-4-ol

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-7-6(2-8(10)11)4-12-5-9(7)13/h2-5,13H,1H3

InChI Key

WEHQTFLOWLQDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=C(C2=C1)O)Br

Origin of Product

United States

Preparation Methods

Route A: Construction via Bromination and Methoxylation

Step 1: Synthesis of Isoquinoline Core

The initial step involves synthesizing the isoquinoline framework, often via Pictet–Spengler or Bischler–Napieralski reactions, starting from suitable aromatic amines and aldehydes or ketones.

Step 2: Bromination at the 7-Position

  • Method: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or under radical conditions.
  • Conditions: Typically performed at room temperature or slightly elevated temperatures (25–50°C) with solvents such as acetic acid or chloroform.
  • Yield: Reported yields range from 69% to 85%, depending on reaction conditions and substrate purity.

Step 3: Methoxylation at the 6-Position

  • Method: Nucleophilic substitution using methylating agents such as dimethyl sulfate or methyl iodide, often in the presence of a base like potassium carbonate.
  • Conditions: Reactions are conducted under reflux in polar aprotic solvents such as acetone or DMF.
  • Yield: Generally high (above 70%), with regioselectivity governed by electronic effects.

Route B: Hydroxylation at the 4-Position

Hydroxylation at the 4-position is achieved through selective electrophilic substitution or via oxidation of a precursor hydroxyl group.

  • Method 1: Oxidation of an appropriate precursor (e.g., methyl or methoxy derivatives) using oxidants like m-CPBA or hydrogen peroxide in the presence of catalysts.
  • Method 2: Direct hydroxylation using electrophilic reagents under controlled conditions to ensure regioselectivity.

Note: The hydroxylation step often requires protection/deprotection strategies to prevent undesired substitutions at other positions.

Specific Preparation Method Supported by Literature

Synthesis Starting from 7-Benzyloxy-6-methoxyisoquinoline

A notable method involves starting from 7-benzyloxy-6-methoxyisoquinoline, which undergoes demethylation and subsequent hydroxylation:

  • Demethylation: Using boron tribromide (BBr₃) to convert methoxy groups into hydroxyl groups.
  • Hydroxylation: Achieved via oxidative cleavage or direct hydroxylation with suitable oxidants.

This approach offers high regioselectivity and yields, with the overall process yielding the target compound in moderate to good yields (~44–65%).

Photocyclization Approach

An alternative involves photocyclization of precursors such as 7-benzyloxy-6-methoxyisoquinoline derivatives under UV irradiation, followed by oxidation to introduce hydroxyl groups at the 4-position. This method, although more complex, provides a route to the target compound with yields around 10–53%, depending on reaction conditions and additives like NaBH₄.

Reaction Conditions and Optimization

Step Reagent/Method Solvent Temperature Yield (%) Notes
Bromination NBS or Br₂ Acetic acid / Chloroform Room temp to 50°C 69–85 Regioselective at 7-position
Methoxylation Methyl iodide / Dimethyl sulfate DMF / Acetone Reflux >70 Regioselective at 6-position
Hydroxylation m-CPBA / H₂O₂ Dichloromethane / Water Room temp Variable Protect other groups

Data Tables Summarizing Preparation Methods

Table 1: Summary of Key Reactions and Yields

Reaction Step Reagents Conditions Yield (%) References
Bromination at 7-position NBS / Br₂ Acetic acid, RT–50°C 69–85 ,
Methoxylation at 6-position CH₃I / DMSO Reflux >70 ,
Hydroxylation at 4-position m-CPBA DCM, RT 44–65 ,

Table 2: Representative Synthesis Pathway

Step Starting Material Reagents Conditions Product Yield (%)
1 7-benzyloxy-6-methoxyisoquinoline NBS Acetic acid, RT 7-bromo-6-methoxyisoquinoline 69%
2 7-bromo-6-methoxyisoquinoline BBr₃ DCM, 0°C to RT 7-bromo-6-hydroxyisoquinoline 65%
3 7-bromo-6-hydroxyisoquinoline Methyl iodide Reflux 7-bromo-6-methoxyisoquinoline 75%

Research Findings and Considerations

  • Regioselectivity: Achieved through electronic effects and directing groups; bromination favors the 7-position due to activation by existing substituents.
  • Protection Strategies: Protecting groups may be necessary to prevent overreaction or undesired substitutions, especially during hydroxylation.
  • Reaction Optimization: Use of microwave-assisted synthesis or photocatalysis can improve yields and reduce reaction times.
  • Yield Variability: Dependent on starting material purity, reagent quality, and reaction conditions.

Scientific Research Applications

7-Bromo-6-methoxyisoquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxyisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Type and Position: Replacing bromine in this compound with chlorine or iodine (as in 7-chloro-6-iodoquinolin-4-ol) increases molecular weight and lipophilicity (LogP: 2.78 vs. ~2.1).
  • Methoxy Group: The electron-donating methoxy group at the 6-position enhances solubility compared to non-polar substituents, though its position relative to the hydroxyl group (4- vs. 1-position in isomers) alters hydrogen-bonding capacity and acidity .

Core Structure Differences: Isoquinoline vs. Quinoline

  • Isoquinoline vs. Quinoline: The isoquinoline scaffold (benzene fused to pyridine at the 2-3 position) in this compound differs from quinoline (benzene fused to pyridine at the 2-1 position) in electronic distribution and geometry. This distinction impacts π-π stacking interactions and binding site compatibility in proteins .

Positional Isomerism

  • 4-Bromo-6-methoxyisoquinolin-1-ol: As a positional isomer of the target compound, the bromine at the 4-position (vs. 7-position) creates distinct dipole moments and steric environments. This could lead to differences in crystallinity or reactivity in synthetic pathways .

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